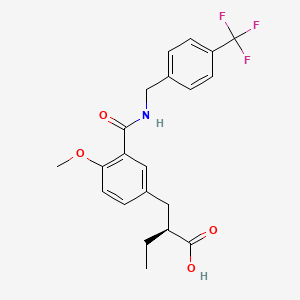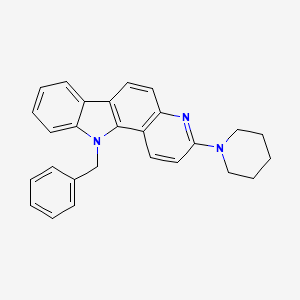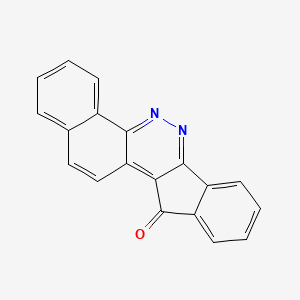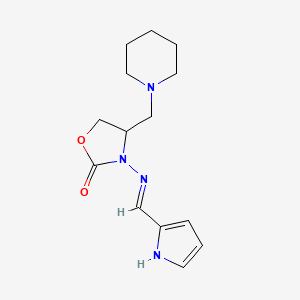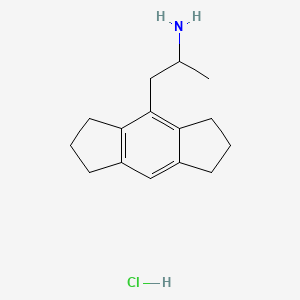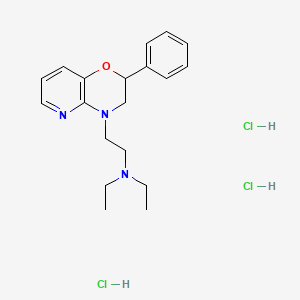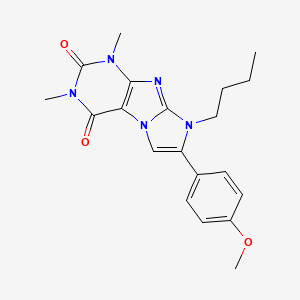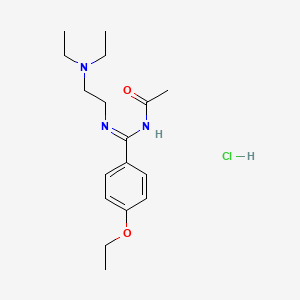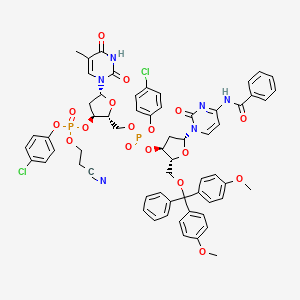
Einecs 266-611-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 266-611-1, also known as cement portland, grey, is a widely used material in the construction industry. It is a type of hydraulic cement, which means it sets and hardens through a chemical reaction with water. This compound is essential for creating concrete, mortar, and other building materials.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cement portland, grey involves several steps:
Raw Material Extraction: The primary raw materials, including limestone, clay, and sand, are extracted from quarries.
Crushing and Grinding: The raw materials are crushed and ground into a fine powder.
Proportioning and Blending: The powdered raw materials are proportioned and blended to achieve the desired chemical composition.
Preheating: The blended materials are preheated in a preheater tower to start the chemical reactions.
Clinker Formation: The preheated materials are fed into a rotary kiln, where they are heated to about 1450°C. This process forms clinker, which are small, hard nodules.
Cooling and Grinding: The clinker is cooled and then ground with gypsum to produce cement portland, grey.
Industrial Production Methods
In industrial settings, the production of cement portland, grey is carried out in large-scale plants with advanced machinery. The process involves continuous monitoring and control to ensure consistent quality and efficiency. The use of alternative fuels and raw materials is also common to reduce environmental impact.
化学反応の分析
Types of Reactions
Cement portland, grey undergoes several chemical reactions during its production and use:
Calcination: The decomposition of calcium carbonate (limestone) into calcium oxide and carbon dioxide at high temperatures.
Clinker Formation: The combination of calcium oxide with silica, alumina, and iron oxide to form clinker minerals such as alite, belite, aluminate, and ferrite.
Hydration: The reaction of clinker minerals with water to form hydrated compounds, which give cement its strength.
Common Reagents and Conditions
Calcium Carbonate: Decomposes at high temperatures to form calcium oxide.
Silica, Alumina, and Iron Oxide: React with calcium oxide to form clinker minerals.
Water: Reacts with clinker minerals during hydration.
Major Products Formed
Calcium Silicate Hydrate: Provides the primary strength in cement.
Calcium Hydroxide: A byproduct of hydration.
Ettringite: Forms during the early stages of hydration and contributes to initial strength.
科学的研究の応用
Cement portland, grey has numerous applications in scientific research:
Material Science: Studied for its mechanical properties, durability, and performance under various conditions.
Environmental Science: Research on reducing the carbon footprint of cement production and developing sustainable alternatives.
Civil Engineering: Used in the development of new construction techniques and materials.
Chemistry: Investigated for its chemical reactions and interactions with other materials.
作用機序
The primary mechanism of action for cement portland, grey is hydration. When mixed with water, the clinker minerals react to form a hardened matrix of calcium silicate hydrate and other compounds. This matrix binds the aggregate particles together, providing strength and durability to the concrete or mortar.
類似化合物との比較
Cement portland, grey can be compared with other types of cement, such as:
White Portland Cement: Similar in composition but with lower iron content, resulting in a lighter color.
Blended Cement: Contains additional materials like fly ash or slag to enhance performance and sustainability.
Rapid Hardening Cement: Formulated to achieve high strength in a shorter time.
Each type of cement has unique properties and applications, making cement portland, grey a versatile and essential material in the construction industry.
特性
CAS番号 |
67221-73-2 |
|---|---|
分子式 |
C62H58Cl2N6O17P2 |
分子量 |
1292.0 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-chlorophenyl) phosphate |
InChI |
InChI=1S/C62H58Cl2N6O17P2/c1-40-37-70(61(74)68-58(40)71)57-36-52(86-88(75,80-34-10-32-65)84-49-27-19-45(63)20-28-49)54(83-57)39-81-89(76,85-50-29-21-46(64)22-30-50)87-51-35-56(69-33-31-55(67-60(69)73)66-59(72)41-11-6-4-7-12-41)82-53(51)38-79-62(42-13-8-5-9-14-42,43-15-23-47(77-2)24-16-43)44-17-25-48(78-3)26-18-44/h4-9,11-31,33,37,51-54,56-57H,10,34-36,38-39H2,1-3H3,(H,68,71,74)(H,66,67,72,73)/t51-,52-,53+,54+,56+,57+,88?,89?/m0/s1 |
InChIキー |
NFARHVUBIFPVNZ-WHUCBNPSSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OC9=CC=C(C=C9)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OC9=CC=C(C=C9)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
